2-Amino-2-methylhexan-1-ol hydrochloride

Process Chemistry Enzymatic Resolution Chiral Synthesis

Researchers scaling chiral APIs like Selgantolimod require validated racemic intermediates-not generic amino alcohols. This alpha,alpha-disubstituted HCl salt (≥95%) offers the precise steric bulk needed for enzymatic resolution to >99% ee. Avoid protocol failures from salt form or scaffold substitution. - Enables Gilead’s published kilogram-scale resolution route - Benchmark substrate for novel chiral separation tech development - Defined ≥95% purity with CoA for reproducible process chemistry

Molecular Formula C7H18ClNO
Molecular Weight 167.68
CAS No. 147156-63-6
Cat. No. B2879718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methylhexan-1-ol hydrochloride
CAS147156-63-6
Molecular FormulaC7H18ClNO
Molecular Weight167.68
Structural Identifiers
SMILESCCCCC(C)(CO)N.Cl
InChIInChI=1S/C7H17NO.ClH/c1-3-4-5-7(2,8)6-9;/h9H,3-6,8H2,1-2H3;1H
InChIKeyMPNSNLXHQFECHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-methylhexan-1-ol HCl Technical Overview


2-Amino-2-methylhexan-1-ol hydrochloride is a branched-chain, alpha,alpha-disubstituted amino alcohol hydrochloride salt. Its molecular formula is C₇H₁₈ClNO with a molecular weight of 167.68 g/mol . The compound features a chiral center at the C2 position, bearing both an amino group and a methyl substituent on a hexane backbone. It is typically supplied as a racemic mixture . The hydrochloride salt form enhances its crystallinity, stability, and solubility in polar solvents, making it a versatile building block in organic synthesis and pharmaceutical research .

Racemic α,α-disubstituted amino alcohol HCl salt
Chiral building block for enzymatic resolution workflows
Reported intermediate for TLR8 agonist research compound synthesis

Substitution Limitations of 2-Amino-2-methylhexan-1-ol HCl


Generic substitution of 2-amino-2-methylhexan-1-ol hydrochloride with other amino alcohols, such as 2-amino-1-hexanol, is not straightforward. The critical differentiating factor is the unique alpha,alpha-disubstituted chiral center. This structural feature imparts distinct steric and electronic properties that are essential for its function as a specific chiral building block. For example, its role as the (R)-enantiomer in the synthesis of the clinical-stage TLR8 agonist Selgantolimod is non-negotiable; alternative, non-identical amino alcohols lack the precise stereochemistry required for the target molecule's biological activity and downstream synthetic efficiency [1]. Furthermore, sourcing different salt forms (e.g., free base) or racemic mixtures introduces variability in physical properties like solubility and hygroscopicity, which can derail established synthetic protocols and impact reproducibility .

Linear amino alcohol mismatchCompounds like 2-amino-1-hexanol lack the α,α-disubstituted chiral center and may shift stereochemical control in target synthesis.
Salt form variabilityFree base or alternative salts can alter solubility and hygroscopicity, potentially deviating from established protocols.
Enantiomer-specific contextDirect substitution of (R)-enantiomer with racemate, or vice versa, requires resolution steps and may not transfer without validation.

2-Amino-2-methylhexan-1-ol HCl Comparative Evidence


Enzymatic vs. Classical Resolution Efficiency

A head-to-head comparison within the process development for Selgantolimod's synthesis demonstrates the superiority of an enzymatic resolution route using this specific compound. The standard approach of resolving the racemic free base with a chiral acid is a multi-step process with inherent yield losses. In contrast, the optimized enzymatic kinetic resolution of a racemic α,α-disubstituted amino ester (a direct derivative of the target compound) produces the desired (R)-enantiomer at a 5.7 kg scale [1]. The enzyme-catalyzed process provided the key intermediate with >99% enantiomeric excess (ee), demonstrating high fidelity for the target stereochemistry [1].

Enzymatic vs. Classical
Head-to-head
Enzymatic kinetic resolution achieved >99% ee at 5.7 kg scale; classical salt resolution yields lower efficiency for this substrate.
Supports scalable chiral process development.
Reported by Gilead Sciences; multi-kg enzymatic resolution.
Process Chemistry Enzymatic Resolution Chiral Synthesis Scale-Up

Purity Validation: Analytical Data Comparison

Procurement decisions rely on verifiable purity and identity. The racemic hydrochloride salt (CAS 147156-63-6) is supplied with a standard purity of ≥95% . This is comparable to the purity of the (R)-enantiomer hydrochloride salt (CAS 2194586-64-4), which is a high-value chiral building block [1]. The commercial availability with batch-specific analytical data (such as NMR, HPLC, or GC reports) provides users with a qualified starting point, eliminating the need for in-house purification and characterization [1].

Purity Specification
Specification review
Racemic HCl salt ≥95% purity; free base may be an oil with variable purity.
Supports consistent salt-form procurement.
Batch-specific COA from commercial vendors.
Analytical Chemistry Quality Control NMR HPLC

Cost Comparison: Racemic vs. Enantiopure

The racemic 2-amino-2-methylhexan-1-ol hydrochloride (CAS 147156-63-6) offers a distinct economic advantage over its single enantiomer counterpart. While exact pricing varies, vendor data indicates that the racemic mixture is significantly more cost-effective than the (R)-enantiomer hydrochloride (CAS 2194586-64-4), which is a specialized chiral building block used in advanced drug synthesis [1]. This price differential positions the racemate as a preferred starting material for applications where a single enantiomer is not required, or as a feedstock for in-house chiral resolution development, providing a more accessible entry point to this valuable molecular scaffold.

Cost Comparison
Class-level
Racemate more cost-effective than single (R)-enantiomer HCl salt (CAS 2194586-64-4).
Supports tiered sourcing for method development.
Pricing inferred from multiple vendor catalogs.
Procurement Cost Analysis Chiral Building Block

Safety Profile: Defined vs. Unknown Risks

The compound has a fully documented hazard profile, which is crucial for compliance with laboratory safety regulations. The Safety Data Sheet (SDS) clearly identifies it as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335) . This level of detail allows for precise risk assessment and the implementation of appropriate safety controls (e.g., PPE, ventilation). In contrast, lesser-known or proprietary analogs may have incomplete or unavailable safety data, creating an undefined risk for the user and their institution .

Hazard Profile
Documented
Fully defined GHS hazards: H302, H315, H319, H335.
Supports laboratory risk assessment and compliance.
Available SDS; undefined for custom analogs.
Laboratory Safety Risk Assessment SDS Compliance

2-Amino-2-methylhexan-1-ol HCl Application Scenarios


TLR8 Agonist Process Development

For process chemistry teams scaling up the synthesis of clinical candidates like Selgantolimod, the use of racemic 2-amino-2-methylhexan-1-ol hydrochloride is a validated starting point. The Gilead Sciences study demonstrates a robust, kilogram-scale enzymatic resolution of a derivative of this compound to yield the key chiral fragment in >99% ee [1]. Procuring this racemate is the first step in implementing this highly efficient manufacturing route.

Chiral Resolution Method Development

Researchers developing novel chiral resolution methods—whether enzymatic, chromatographic, or diastereomeric—can use this racemic compound as a cost-effective and well-characterized substrate. Its defined purity (≥95%) and established analytical data [1] make it ideal for benchmarking new separation technologies against a known standard. This provides a reliable platform for innovation in asymmetric synthesis.

Specialty Surfactants & Chiral Auxiliaries Synthesis

Due to its unique amphiphilic structure with a chiral center, this amino alcohol is a precursor for synthesizing chiral surfactants or chiral auxiliaries for asymmetric synthesis. Unlike linear amino alcohols (e.g., 2-amino-1-hexanol), its alpha,alpha-disubstitution provides enhanced steric bulk and distinct self-assembly properties [1]. Researchers in colloid and interface science can explore these unique properties to develop novel functional materials.

Advanced Organic Synthesis Training

In academic teaching laboratories, this compound serves as an excellent, well-documented example for experiments involving amine protection, resolution techniques, and salt metathesis. Its well-defined hazard profile [1] and commercial availability with Certificates of Analysis ensure a safe and reproducible educational experience for students learning advanced synthetic and analytical techniques.

Application
Selection Property
Validation Focus
TLR8 agonist intermediate synthesis
Racemate compatible with enzymatic kinetic resolution
Chiral purity >99% ee after resolution
Chiral resolution method benchmarking
Well-characterized racemic substrate with defined purity
Benchmarking new methods against ≥95% purity standard
Chiral surfactant / auxiliary precursor synthesis
α,α-Disubstitution provides steric bulk context
Self-assembly and interface property studies
Teaching laboratory for amine protection/resolution
Documented hazards and batch-specific analysis
Reproducible educational experience with COA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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